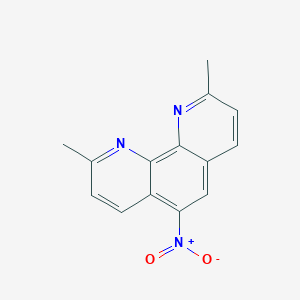

2,9-Dimethyl-5-nitro-1,10-phenanthroline

Numéro de catalogue B3046051

Poids moléculaire: 253.26 g/mol

Clé InChI: ZZKNDQYPXPYVNS-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05367080

Procedure details

Neocuproine hydrochloride, hemihydrate (25.0 g, 99 mmol) was dissolved in 100 mL of concentrated nitric acid. 200 mL of concentrated sulfuric acid was added, and the reaction was heated at reflux for 2.5 hours, and then allowed to stand at room temperature for 8 days. The reaction mixture was then gradually added to a mixture of about 3 Kg of ice and 351 g (8.8 mole) of LiOH·H2O, while stirring with a glass rod. During the neutralization procedure, ice was added as necessary so that unmelted ice was always present during the neutralization, and the neutralization reaction was also simultaneously cooled by an acetone/ice bath. After the addition was completed, the pH of the reaction mixture was 12. The aqueous mixture was extracted two times with methylene chloride, first with 1000 mL, and then with 400 mL. The methylene chloride fractions were combined, and extracted once with 500 mL of distilled H2O. The methylene chloride phase was concentrated to a residue, and triturated with 500 mL of acetonitrile. The solid was filtered, washed with acetonitrile, and dried under vacuum to give 10.3 g of cream yellow solid, which was dissolved in 100 mL of refluxing acetonitrile, allowed to crystallize at room temperature, and was filtered to give 8.5 g (34%) of cream-yellow crystals, mp 184°-186° C. FDMS (m/e) 253M. Anal. calcd for C14H11N3O2 ·0.25 H2O: C, 65.23; H, 4.50; N, 16.30. Found: C, 65.57; H, 4.45; N, 16.27. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.

[Compound]

Name

hemihydrate

Quantity

25 g

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

3 kg

Type

reactant

Reaction Step Three

Name

LiOH·H2O

Quantity

351 g

Type

reactant

Reaction Step Three

Yield

34%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]3[CH:15]=[CH:14][C:13]([CH3:16])=[N:12][C:11]=3[C:4]=2[N:3]=1.S(=O)(=O)(O)O.O[Li].O.[N+:25]([O-])([OH:27])=[O:26]>C(#N)C>[CH3:16][C:13]1[CH:14]=[CH:15][C:10]2[C:11](=[C:4]3[C:5](=[CH:8][C:9]=2[N+:25]([O-:27])=[O:26])[CH:6]=[CH:7][C:2]([CH3:1])=[N:3]3)[N:12]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C

|

[Compound]

|

Name

|

hemihydrate

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

3 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

LiOH·H2O

|

|

Quantity

|

351 g

|

|

Type

|

reactant

|

|

Smiles

|

O[Li].O

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring with a glass rod

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 2.5 hours

|

|

Duration

|

2.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the neutralization procedure, ice was added as necessary so that unmelted ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the neutralization reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was also simultaneously cooled by an acetone/ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous mixture was extracted two times with methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted once with 500 mL of distilled H2O

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The methylene chloride phase was concentrated to a residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with 500 mL of acetonitrile

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with acetonitrile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 10.3 g of cream yellow solid, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize at room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

Outcomes

Product

Details

Reaction Time |

8 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC2=C3N=C(C=CC3=CC(=C2C=C1)[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.5 g | |

| YIELD: PERCENTYIELD | 34% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |